molecular formula C7H14ClN B1379480 2-Azaspiro[3.4]octane hydrochloride CAS No. 1414885-15-6

2-Azaspiro[3.4]octane hydrochloride

Cat. No.: B1379480
CAS No.: 1414885-15-6
M. Wt: 147.64 g/mol
InChI Key: HGTKRTFHRJSJLP-UHFFFAOYSA-N
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Description

2-Azaspiro[34]octane hydrochloride is a chemical compound characterized by a spirocyclic structure containing a nitrogen atom

Preparation Methods

The synthesis of 2-Azaspiro[3.4]octane hydrochloride involves multiple synthetic routes. One common approach is the annulation of the cyclopentane ring, while other methods involve the annulation of a four-membered ring . These synthetic routes typically employ readily available starting materials and conventional chemical transformations. The reaction conditions often include minimal chromatographic purifications to yield the desired compound efficiently .

Chemical Reactions Analysis

2-Azaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

2-Azaspiro[3.4]octane hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist, modulating the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Azaspiro[3.4]octane hydrochloride can be compared with other spirocyclic compounds, such as:

    6-Azaspiro[2.5]octane hydrochloride: This compound has a similar spirocyclic structure but differs in the size and arrangement of the rings.

    2-Azaspiro[4.5]decane hydrochloride: This compound features a larger spirocyclic system, which can result in different chemical and biological properties.

Biological Activity

2-Azaspiro[3.4]octane hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological mechanisms, therapeutic applications, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a spirocyclic framework that includes both nitrogen and carbon atoms. Its molecular formula is C8H12ClNC_8H_{12}ClN with a molecular weight of approximately 163.65 g/mol. The compound exhibits properties that make it suitable for various biological applications, particularly in oncology and antimicrobial research.

The primary biological activity of this compound involves its interaction with the Epidermal Growth Factor Receptor (EGFR). By binding to EGFR, the compound inhibits downstream signaling pathways that are crucial for cell proliferation and survival, potentially leading to therapeutic effects against cancers driven by aberrant EGFR signaling pathways.

Key Mechanisms:

  • EGFR Inhibition: Reduces cell growth and survival signals.
  • Antimicrobial Activity: Exhibits potential against various bacterial strains.

Anticancer Activity

Research indicates that this compound can inhibit the growth of cancer cells through its action on EGFR. This inhibition can lead to decreased tumor proliferation rates in preclinical models.

Antimicrobial Properties

The compound has shown promising results against several pathogens, particularly those classified under the ESKAPE panel, which includes:

  • Staphylococcus aureus
  • Klebsiella pneumoniae
  • Acinetobacter baumannii

A study reported that derivatives of azaspiro compounds demonstrated significant antibacterial activity comparable to established antibiotics like ciprofloxacin, particularly against Enterobacter cloacae and Enterococcus faecalis .

Table 1: Summary of Biological Activities

Activity TypeTarget Pathway/OrganismObservations
AnticancerEGFR signaling pathwaysInhibition leads to reduced cell proliferation
AntimicrobialESKAPE pathogensEffective against Staphylococcus aureus and others
AntiviralNot extensively studiedPreliminary data suggest potential efficacy

Case Study: Antibacterial Evaluation

In a comparative study of azaspiro derivatives, 6-azaspiro[3.4]octanes were synthesized and evaluated for their antibacterial properties. The results indicated that specific modifications in the spirocyclic structure could enhance activity against resistant strains, highlighting the importance of structural optimization in drug development .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Annulation of Cyclopentane: A common approach involving cyclization reactions.
  • Four-Membered Ring Annulation: Utilizing readily available starting materials to form the desired spirocyclic structure.

These synthetic strategies allow for the production of various analogs with potentially enhanced biological activities .

Properties

IUPAC Name

2-azaspiro[3.4]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-4-7(3-1)5-8-6-7;/h8H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTKRTFHRJSJLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414885-15-6
Record name 2-azaspiro[3.4]octane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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